molecular formula C20H22FN3O2 B11506074 N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide

Cat. No.: B11506074
M. Wt: 355.4 g/mol
InChI Key: XKDLIQZTDLCGLH-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a fluorine atom and a piperazine moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

    Amide Bond Formation: The 4-fluorobenzoyl chloride is then reacted with 2-(4-ethylpiperazine-1-carbonyl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the piperazine moiety or the benzamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity and selectivity, while the fluorine atom may influence the compound’s metabolic stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]propanamide
  • N-[5-(4-ethylpiperazine-1-carbonyl)-2-(piperazin-1-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide

Uniqueness

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide stands out due to its unique combination of a fluorine-substituted benzamide core and a piperazine moiety. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable tool in various research applications.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H22FN3O2/c1-2-23-11-13-24(14-12-23)20(26)17-5-3-4-6-18(17)22-19(25)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,25)

InChI Key

XKDLIQZTDLCGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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